REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1N.S(=O)(=O)(O)[OH:11].S(O)(O)(=O)=O.BrC1C=CC(Br)=CC=1N>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1[OH:11] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=C(C=C1)Br
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
2,5-dibromoaniline sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.BrC1=C(N)C=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared by a method similar to
|
Type
|
WASH
|
Details
|
The ceramic ball mill used was washed with 120 g of 75% aqueous sulfuric acid solution
|
Type
|
ADDITION
|
Details
|
Diazotization of 2,5-dibromoaniline sulfate in the form of suspension of fine particles
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Hydrolysis of 2,5-dibromobenzenediazonium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |